Solifenacin Succinate
Description
Properties
IUPAC Name |
[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2.C4H6O4/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19;5-3(6)1-2-4(7)8/h1-9,18,21-22H,10-16H2;1-2H2,(H,5,6)(H,7,8)/t21-,22-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZMMZZRUPYENV-VROPFNGYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.C(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@H](C2)OC(=O)N3CCC4=CC=CC=C4[C@@H]3C5=CC=CC=C5.C(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30947075 | |
| Record name | Butanedioic acid--1-azabicyclo[2.2.2]octan-3-yl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30947075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
242478-38-2 | |
| Record name | Solifenacin succinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=242478-38-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Solifenacin succinate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0242478382 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanedioic acid--1-azabicyclo[2.2.2]octan-3-yl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30947075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+)-(1S,3â??R)-quinuclidin-3â??-yl-1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate monosuccinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SOLIFENACIN SUCCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KKA5DLD701 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Carbamate Coupling via Diphosgene Intermediate
A widely cited method involves reacting (R)-quinuclidin-3-ol with diphosgene (Cl₃C-O-CCl₃) in acetonitrile or tetrahydrofuran (THF) to form chloroformic acid-(R)-3-quinuclidinyl ester. This intermediate is then coupled with (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline in dichloromethane using triethylamine as a base, yielding solifenacin free base. Subsequent salt formation with succinic acid in ethyl acetate produces the final crystalline product.
Key Conditions:
Zn(OTf)₂-Catalyzed Enantioselective Synthesis
A 2024 protocol employs 20 mol% Zn(OTf)₂ to catalyze the coupling of (S)-tetrahydroisoquinoline-2-carbonyl chloride and (R)-quinuclidinol. This method eliminates the need for cryogenic conditions, operating at 25°C with a 94% yield. The catalyst facilitates rapid acyl transfer, reducing side reactions and improving enantiomeric excess (ee >99%).
Advantages:
-
40% reduction in reaction time compared to traditional methods.
-
Eliminates hazardous diphosgene use.
Polymorphic Control in Crystallization
Solvent-Antisolvent Systems for Form I Polymorph
Patent WO2008013851A2 details the production of the thermodynamically stable Form I polymorph using isobutyl acetate (IBA) as a solvent and cyclohexane as an antisolvent. This compound is dissolved in IBA at 100°C, cooled to 0°C, and precipitated by antisolvent addition. The process achieves >95% polymorphic purity.
Critical Parameters:
| Parameter | Optimal Range |
|---|---|
| Solvent/Antisolvent | IBA:cyclohexane (1:12.5–25) |
| Cooling Rate | 1°C/min |
| Stirring Duration | 4–16 hr |
Vapor Diffusion for Metastable Forms
Exposure of this compound to methyl ethyl ketone (MEK) vapors in a closed container for 30 days produces Form II, characterized by PXRD peaks at 4.3°, 14.7°, and 16.2° 2θ. This form exhibits higher solubility but lower stability, requiring storage at -20°C.
Industrial-Scale Optimization
Continuous Flow Synthesis
EP2305676A1 discloses a continuous process where (S)-tetrahydroisoquinoline and (R)-quinuclidinol derivatives are mixed in a microreactor at 50°C, achieving 92% conversion in 10 minutes. The method bypasses intermediate isolation, reducing waste and cycle time.
Economic Impact:
-
30% lower production costs vs. batch processes.
-
Throughput: 50 kg/day per reactor module.
Salt Formation Kinetics
Succinic acid addition to solifenacin free base follows second-order kinetics, with rate constant k = 0.024 L/mol·s⁻¹ at 25°C. Ethyl acetate is preferred over ethanol due to its lower dielectric constant (ε = 6.02), which minimizes byproduct formation.
Quality Control and Analytical Methods
Chemical Reactions Analysis
Solifenacin succinate undergoes various chemical reactions, including oxidation and substitution . One common method for its determination involves the oxidation of the drug by N-bromosuccinimide (NBS) and subsequent reaction with dyes such as amaranth, safranin, aniline blue, and rhodamine B . These reactions are typically carried out at laboratory temperature and are used for the spectrophotometric determination of this compound in pharmaceutical dosage forms .
Scientific Research Applications
Solifenacin succinate has a wide range of scientific research applications. In medicine, it is used to treat overactive bladder and neurogenic detrusor overactivity . In pharmacokinetic studies, it is quantified in rat plasma using liquid chromatography-tandem mass spectrometry . The compound is also used in the development of bioequivalent tablets with improved chemical stability . Additionally, this compound is studied for its interactions with other drugs and its effects on various biological pathways .
Mechanism of Action
Solifenacin succinate is a competitive muscarinic receptor antagonist with the highest affinity for M3, M1, and M2 muscarinic receptors . In the bladder, 80% of the muscarinic receptors are M2, while 20% are M3 . The antagonism of the M3 receptor prevents contraction of the detrusor muscle, while antagonism of the M2 receptor may prevent contraction of smooth muscle in the bladder . This dual action helps in reducing the symptoms of overactive bladder .
Comparison with Similar Compounds
Comparison with Similar Compounds
Solifenacin Succinate vs. Tolterodine
Tolterodine, a non-selective muscarinic antagonist, is another first-line OAB therapy. A head-to-head study in Korean patients revealed:
| Parameter | Solifenacin 10 mg | Tolterodine 2 mg bid | p-value |
|---|---|---|---|
| Reduction in daily urgency episodes (wet OAB) | -2.92 | -1.85 | 0.037 |
| Reduction in micturition frequency (dry OAB) | -2.92 | -1.85 | 0.019 |
| Dry mouth incidence | 19.49% | 18.64% | 0.01 |
| Discontinuation due to AEs | 5.93% | 1.69% | 0.28 |
Solifenacin 10 mg showed superior efficacy in reducing urgency and frequency, though tolterodine had a marginally lower discontinuation rate. However, solifenacin 5 mg had the lowest dry mouth incidence (7.63%) compared to its 10 mg dose and tolterodine . The STAR trial further confirmed solifenacin’s superior reduction in incontinence episodes and improved patient-reported outcomes over tolterodine extended-release (ER) .
This compound vs. Other Antimuscarinics
- Oxybutynin : Less bladder-selective, with higher rates of dry mouth (35–50%) and cognitive side effects due to M1 receptor activity .
- Darifenacin : M3-selective but requires twice-daily dosing; comparable efficacy to solifenacin but with similar AE profiles .
- Solifenacin Tartrate : A salt form with identical pharmacokinetic (PK) and safety profiles to this compound, meeting bioequivalence criteria (90% CI for AUC: 0.98–1.11; Cmax: 0.93–1.09) .
This compound vs. Non-Antimuscarinic Agents
- Gabapentin : In a 12-week trial, gabapentin showed inferior efficacy to solifenacin (50% vs. 70% reduction in urgency) but fewer anticholinergic side effects (dry mouth: 12% vs. 19%) .
- Duloxetine: A serotonin-norepinephrine reuptake inhibitor (SNRI) with moderate efficacy for OAB but higher rates of nausea (20–25%) compared to solifenacin’s constipation (5–10%) .
Pharmacokinetics
| Parameter | This compound | Solifenacin Tartrate | Tolterodine ER |
|---|---|---|---|
| Tmax (h) | 3–4 | 3–4 | 2–5 |
| t½ (h) | 45–68 | 45–68 | 6–10 |
| Protein Binding | 98% | 98% | 96% |
| Metabolism | CYP3A4 | CYP3A4 | CYP2D6 |
Solifenacin’s longer half-life supports once-daily dosing, while tolterodine ER’s shorter t½ necessitates twice-daily administration .
Key Differentiators and Clinical Implications
- Bladder Selectivity: Solifenacin’s M3 selectivity reduces off-target effects (e.g., salivary gland inhibition) compared to non-selective agents like oxybutynin .
- Dosing Flexibility : The 5 mg starting dose minimizes AEs, with escalation to 10 mg if tolerated, balancing efficacy and safety .
- Long-Term Adherence : Persistence rates with solifenacin are higher than tolterodine due to once-daily dosing and fewer dose-dependent AEs .
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying solifenacin succinate in pharmacokinetic studies, and how are they optimized?
- Methodology : Reverse-phase HPLC and UV-spectrophotometric methods are widely used. For HPLC, a C18 column with mobile phases like methanol:phosphate buffer (pH 3.0) achieves baseline separation, while UV methods employ first-order derivative spectroscopy at 221 nm and 266 nm (zero-crossing points for co-analyzed drugs like mirabegron) to minimize interference .
- Validation Parameters : Linearity ranges (e.g., 10–80 µg/mL, R² > 0.999), limits of detection (LoD: 0.2 µg/mL), and quantification (LoQ: 0.6 µg/mL) should be established using calibration curves and signal-to-noise ratios .
Q. How should researchers design in vitro experiments to evaluate solifenacin’s muscarinic receptor subtype selectivity?
- Experimental Design : Use radioligand binding assays with cloned human M1, M2, and M3 receptors. Competitive inhibition experiments with [³H]-NMS (N-methylscopolamine) quantify affinity (pKi values: M3 > M1 > M2). Functional assays (e.g., calcium mobilization in bladder smooth muscle cells) confirm antagonism efficacy .
- Data Interpretation : Compare IC₅₀ values across receptor subtypes. Solifenacin’s M3 selectivity (pKi = 8.0) explains its clinical efficacy in overactive bladder (OAB) with reduced systemic side effects .
Advanced Research Questions
Q. What methodological strategies address contradictions in clinical trial outcomes comparing solifenacin monotherapy vs. combination therapies (e.g., with TENS)?
- Case Study : A 2024 trial combined solifenacin (5 mg/day) with transcutaneous electrical nerve stimulation (TENS) in OAB patients. Bladder volume improvements in the combination group (OAB-q scale reduction: 35%) vs. monotherapy (20%) suggest synergistic effects. However, subgroup analyses revealed no significant differences in patients with severe renal/hepatic impairment due to altered solifenacin pharmacokinetics (AUC increases by 2.1× and 1.35×, respectively) .
- Recommendations : Stratify participants by metabolic profiles and use adaptive trial designs to adjust dosing. Include placebo-controlled arms to isolate drug effects .
Q. How can in silico modeling resolve discrepancies in solifenacin’s QT prolongation risk across preclinical and clinical studies?
- Contradiction Analysis : Preclinical models (hERG channel assays) showed minimal QT effects at therapeutic doses (10 mg), but a phase I trial observed dose-dependent prolongation (8 ms at 30 mg). Use physiologically based pharmacokinetic (PBPK) models to simulate cardiac tissue exposure, accounting for CYP3A4 metabolism variability and drug-drug interactions (e.g., with moxifloxacin) .
- Mitigation : Avoid co-administering solifenacin with CYP3A4 inhibitors (e.g., ketoconazole) in high-risk populations .
Q. What experimental frameworks validate solifenacin’s fetal safety in maternal pharmacokinetic studies?
- Animal Models : Dose pregnant mice and rats with solifenacin (up to 30 mg/kg/day). No teratogenicity was observed at 1.2× human exposure, but maternal toxicity and reduced fetal weights occurred at 3.6× exposure. Use LC-MS/MS to quantify placental transfer and fetal tissue concentrations .
- Human Translation : Retrospective cohort studies in pregnant women (if ethically feasible) should monitor urinary retention and neonatal anticholinergic symptoms .
Methodological Best Practices
- Analytical Robustness : Validate methods per ICH Q2(R1) guidelines, testing robustness against pH (±0.2), column temperature (±2°C), and mobile phase composition (±5%) .
- Clinical Trial Blinding : Use double-dummy designs (e.g., sham electroacupuncture + placebo tablets) to maintain blinding in comparative studies .
Gaps and Future Directions
- Mechanistic Gaps : The role of solifenacin in modulating bladder afferent nerves remains unclear. Electrophysiological studies in dorsal root ganglia could clarify this .
- Population-Specific Dosing : No pharmacokinetic models exist for pediatric OAB patients. Pediatric formulation development and microdosing trials are needed .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
